molecular formula C27H23IN2O5S B306435 4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Katalognummer B306435
Molekulargewicht: 614.5 g/mol
InChI-Schlüssel: VAMIKXKGEJPUIE-NWEZUEQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C29H27IN2O5S. It is also known as I-BET-151, which is a small molecule inhibitor that targets BET bromodomains. BET bromodomains are a family of proteins that play a critical role in gene transcription regulation. I-BET-151 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Wirkmechanismus

I-BET-151 targets BET bromodomains, which are a family of proteins that play a critical role in gene transcription regulation. BET bromodomains bind to acetylated lysine residues on histones, which are critical for the regulation of gene expression. By inhibiting BET bromodomains, I-BET-151 prevents the binding of BET proteins to acetylated lysine residues, thereby inhibiting the expression of genes involved in various diseases.
Biochemical and physiological effects:
I-BET-151 has been shown to have several biochemical and physiological effects. In cancer, I-BET-151 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the expression of genes involved in cancer cell survival and metastasis. In inflammation, I-BET-151 suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the expression of genes involved in the inflammatory response. In cardiovascular diseases, I-BET-151 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of I-BET-151 is its high potency and selectivity towards BET bromodomains. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. However, one of the limitations of I-BET-151 is its low solubility, which can affect its bioavailability and limit its therapeutic efficacy. It also exhibits off-target effects, which can lead to undesirable side effects.

Zukünftige Richtungen

There are several future directions for the development of I-BET-151. One of the directions is to improve its solubility and bioavailability to enhance its therapeutic efficacy. Another direction is to develop more selective BET bromodomain inhibitors to reduce off-target effects. Additionally, I-BET-151 can be used as a tool compound to study the role of BET bromodomains in various diseases and to identify new therapeutic targets.

Synthesemethoden

The synthesis of I-BET-151 involves several steps, including the synthesis of the key intermediate compound, 4-[(2-iodo-4-methoxyphenyl)methyl]phenol, and its subsequent reaction with 3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene. The final step involves the esterification of the resulting compound with 4-carboxybenzaldehyde. The overall yield of the synthesis process is around 10-15%.

Wissenschaftliche Forschungsanwendungen

I-BET-151 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, I-BET-151 has been shown to inhibit the growth and proliferation of various cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer cells. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. In inflammation, I-BET-151 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. In cardiovascular diseases, I-BET-151 has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.

Eigenschaften

Molekularformel

C27H23IN2O5S

Molekulargewicht

614.5 g/mol

IUPAC-Name

4-[[2-iodo-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23IN2O5S/c1-34-14-13-30-25(31)24(36-27(30)29-21-5-3-2-4-6-21)16-19-9-12-23(22(28)15-19)35-17-18-7-10-20(11-8-18)26(32)33/h2-12,15-16H,13-14,17H2,1H3,(H,32,33)/b24-16-,29-27?

InChI-Schlüssel

VAMIKXKGEJPUIE-NWEZUEQQSA-N

Isomerische SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Kanonische SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.